PF-06263276

Description

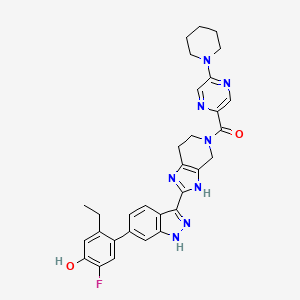

Structure

3D Structure

Properties

IUPAC Name |

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJGNPSZQSWJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421502-62-6 | |

| Record name | PF-06263276 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06263276 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of PF-06263276

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06263276 is a potent, small-molecule, pan-Janus kinase (JAK) inhibitor. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This inhibition effectively blocks the downstream signaling of multiple cytokines, growth factors, and hormones that are integral to inflammatory and immune responses. In vitro studies have demonstrated that PF-06263276 potently inhibits the catalytic activity of all four JAK isoforms and subsequently blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in response to cytokine stimulation in human whole blood. This technical guide provides a comprehensive overview of the in vitro mechanism of action of PF-06263276, including detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Pan-JAK Inhibition

PF-06263276 exerts its pharmacological effect by directly inhibiting the enzymatic activity of the Janus kinase family. The JAK-STAT signaling pathway is a critical cascade for transducing extracellular signals from a wide array of cytokines and growth factors into a transcriptional response. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and modulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.

By binding to the ATP-binding pocket of JAKs, PF-06263276 prevents the transfer of phosphate from ATP to the kinase and its substrates, thereby blocking the entire downstream signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by PF-06263276.

PF-06263276: A Comprehensive Technical Guide to its JAK Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Janus kinase (JAK) selectivity profile of PF-06263276, a potent pan-JAK inhibitor. This document outlines the quantitative measures of its inhibitory activity, the detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The inhibitory activity of PF-06263276 against the four members of the JAK family is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the compound's potency.

| Kinase | Biochemical IC50 (nM) | Cellular IC50 (µM) |

| JAK1 | 2.2[1] | 0.62 - 5.2 (in human whole blood)[1] |

| JAK2 | 23.1[1] | 0.62 - 5.2 (in human whole blood)[1] |

| JAK3 | 59.9[1] | 0.62 - 5.2 (in human whole blood)[1] |

| TYK2 | 29.7[1] | 0.62 - 5.2 (in human whole blood)[1] |

Note: The cellular IC50 values represent the inhibition of STAT phosphorylation induced by a variety of cytokines, including IFNα, IL-23, IL-4, IL-6, and GM-CSF, in human whole blood assays.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PF-06263276's JAK selectivity profile. These protocols are based on established methods for evaluating JAK inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for each kinase

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

PF-06263276 (or other test compounds) at various concentrations

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Allophycocyanin (APC)-labeled streptavidin or other suitable acceptor (Acceptor)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-06263276 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding biotinylated peptide substrate in the assay buffer to the desired concentrations.

-

Reaction Initiation: In a 384-well plate, add the test compound, the specific JAK enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled acceptor).

-

Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding. Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: ~615 nm for Europium and ~665 nm for APC).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: Inhibition of STAT Phosphorylation in Human Whole Blood

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a physiologically relevant context.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes

-

Cytokines (e.g., IL-6 for JAK1/2, IL-4 for JAK1/3, GM-CSF for JAK2)

-

PF-06263276 (or other test compounds) at various concentrations

-

Phosphate-Buffered Saline (PBS)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD4) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Compound Incubation: Aliquot whole blood into 96-well plates. Add serial dilutions of PF-06263276 and incubate at 37°C for a specified period (e.g., 60 minutes).

-

Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK/STAT pathway and incubate at 37°C for a short period (e.g., 15-30 minutes).

-

Fixation and Lysis: Stop the stimulation by adding a fixation buffer to crosslink proteins and lyse the red blood cells.

-

Permeabilization: Wash the cells with PBS and then add a permeabilization buffer to allow for intracellular staining.

-

Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins.

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the specific cell population of interest (e.g., CD4+ T cells).

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population for each compound concentration. Calculate the percent inhibition relative to the cytokine-stimulated control without inhibitor and determine the IC50 value.

Mandatory Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of PF-06263276.

Experimental Workflow for Biochemical Kinase Assay

Caption: Workflow for a typical biochemical kinase inhibition assay.

Experimental Workflow for Cellular pSTAT Assay

Caption: Workflow for a cellular STAT phosphorylation inhibition assay.

References

The Discovery and Design of PF-06263276: A Pan-Janus Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed by Pfizer for the topical and inhaled treatment of inflammatory diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, design, and preclinical characterization of PF-06263276, with a focus on its mechanism of action, biochemical and cellular activity, and the experimental methodologies employed in its evaluation.

Introduction: The Role of JAKs in Inflammation

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5][6] They play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and hormones that are central to immune function and inflammation.[5][6] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key cascade in the immune response. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, proliferation, and immune cell differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[5]

The Discovery of PF-06263276: A Structure-Based Approach

The discovery of PF-06263276 stemmed from a structure-based computational approach aimed at identifying novel JAK inhibitors with a "type 1.5" binding mode, extending beyond the ATP-binding site.[1][2][3][4] This strategy led to the identification of a series of potent and selective indazole-based pan-JAK inhibitors. Optimization of this series for enhanced potency and a prolonged duration of action, suitable for topical and inhaled delivery, culminated in the selection of PF-06263276 as a clinical candidate.[1][2][3][4]

Mechanism of Action: Pan-JAK Inhibition

PF-06263276 is a potent pan-JAK inhibitor, demonstrating activity against all four members of the JAK family. Its mechanism of action involves binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream signaling of pro-inflammatory cytokines.[7]

JAK-STAT Signaling Pathway and Inhibition by PF-06263276

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by PF-06263276.

Biochemical and Cellular Profiling

PF-06263276 has been extensively characterized through a series of biochemical and cellular assays to determine its potency and selectivity.

Biochemical Potency

The inhibitory activity of PF-06263276 against the four JAK isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

| Table 1: Biochemical Potency of PF-06263276 against JAK Family Kinases.[7] |

Cellular Activity

The cellular potency of PF-06263276 was assessed by its ability to inhibit STAT phosphorylation in human whole blood assays stimulated with various cytokines.

| Cytokine Stimulant | Downstream Pathway | IC50 (µM) |

| IFNα | JAK1/TYK2 | 0.62 - 5.2 |

| IL-23 | JAK2/TYK2 | 0.62 - 5.2 |

| IL-4 | JAK1/JAK3 | 0.62 - 5.2 |

| IL-6 | JAK1/JAK2 | 0.62 - 5.2 |

| GM-CSF | JAK2 | 0.62 - 5.2 |

| Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood.[7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of PF-06263276.

Biochemical Kinase Assay

The following diagram outlines a typical workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.

Protocol:

-

Reagent Preparation: Prepare solutions of the specific JAK enzyme, a suitable peptide substrate, ATP, and serial dilutions of PF-06263276.

-

Kinase-Inhibitor Pre-incubation: In a microplate, incubate the JAK enzyme with varying concentrations of PF-06263276.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubation: Allow the reaction to proceed for a defined period at room temperature.

-

Reaction Termination: Stop the reaction using an appropriate reagent.

-

Signal Detection: Measure the kinase activity, often by quantifying the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Human Whole Blood pSTAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Protocol:

-

Blood Collection: Collect fresh human whole blood into heparinized tubes.

-

Inhibitor Incubation: Aliquot the blood into a microplate and incubate with serial dilutions of PF-06263276.

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6, IFNα) to stimulate the JAK-STAT pathway and incubate.

-

Lysis and Fixation: Stop the stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix the leukocytes.

-

Permeabilization: Permeabilize the cells to allow intracellular staining.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3) and with antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells).

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the level of pSTAT in the target cell population.

In Vivo Pharmacodynamic and Efficacy Models

PF-06263276 was evaluated in mouse models of inflammation to assess its in vivo activity.

-

IL-6-Induced Lung pSTAT3 Model: PF-06263276, administered intratracheally, demonstrated a dose-dependent inhibition of IL-6-induced STAT3 phosphorylation in the lungs of mice, with an ED50 of approximately 3 µ g/animal .[2]

-

IL-23-Induced Mouse Ear Inflammation Model: Topical application of a 4% solution of PF-06263276 for 11 days significantly reduced ear swelling by 48% in a model of IL-23-induced skin inflammation.[2]

Clinical Development

PF-06263276 advanced into clinical studies.[1][2][3][4] A Phase 1 clinical trial (NCT01981681) was initiated to evaluate the local tolerability, safety, and pharmacokinetics of topically applied PF-06263276 in patients with plaque psoriasis. This trial was reported as discontinued.

Conclusion

PF-06263276 is a potent, pan-JAK inhibitor discovered through a structure-based drug design approach. It effectively inhibits the JAK-STAT signaling pathway, demonstrating robust activity in both biochemical and cellular assays. Its efficacy in preclinical models of lung and skin inflammation supported its advancement into clinical development for topical and inhaled applications. The discovery and design of PF-06263276 highlight the potential of targeting the JAK-STAT pathway for the treatment of a range of inflammatory conditions.

References

- 1. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. inotiv.com [inotiv.com]

- 6. haematologica.org [haematologica.org]

- 7. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06263276: A Technical Overview of its Binding Affinity for Janus Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of PF-06263276 for the Janus kinase (JAK) family of enzymes: JAK1, JAK2, JAK3, and TYK2. PF-06263276 is recognized as a potent pan-JAK inhibitor, demonstrating inhibitory activity across these four key signaling proteins.[1] This document summarizes the quantitative binding data, outlines a representative experimental protocol for determining such affinities, and visualizes the relevant biological pathways and experimental workflows.

Binding Affinity of PF-06263276

The inhibitory potency of PF-06263276 against the four JAK family members is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Kinase | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols: Determination of IC50

While the specific protocol used for PF-06263276 is proprietary, a representative methodology for determining the IC50 of a JAK inhibitor involves in vitro kinase assays. Technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), LanthaScreen®, and Caliper Mobility-Shift Assays are commonly employed.[2][3][4][5][6][7][8] Below is a detailed, generalized protocol based on the principles of an HTRF kinase assay.

Objective: To determine the concentration at which a test compound (e.g., PF-06263276) inhibits 50% of the kinase activity of JAK1, JAK2, JAK3, or TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Biotinylated peptide substrate specific for each JAK isoform.

-

Adenosine triphosphate (ATP).

-

Test compound (PF-06263276) serially diluted in Dimethyl Sulfoxide (DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).

-

Stop solution (e.g., 45 mM EDTA).

-

HTRF detection reagents: Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.

-

Kinase Reaction Mixture: The respective JAK enzyme, its specific biotinylated peptide substrate, and ATP are combined in the assay buffer. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for each kinase to ensure competitive binding can be accurately measured.

-

Assay Initiation: The kinase reaction is initiated by adding the kinase reaction mixture to the microplate wells containing the diluted test compound. Control wells with DMSO only (representing 100% enzyme activity) and wells with no enzyme (background) are also included.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of the stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Detection: The HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) are added to the wells. The plate is then incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Signal Measurement: The plate is read on an HTRF-compatible plate reader. The reader excites the Europium donor fluorophore, and if phosphorylation of the biotinylated substrate has occurred, the donor and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.

-

Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. These ratios are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The Janus kinases are critical components of the JAK-STAT signaling pathway, which is essential for the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.[9]

Caption: The JAK-STAT signaling pathway and the inhibitory action of PF-06263276.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 of a JAK inhibitor.

Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. revvity.com [revvity.com]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay: Caliper Mobility-Shift Assay: A sample to be tested is precisely weighed, dissolved by adding DMSO, mixed sufficiently to form 10 mM solution.... - ChEMBL [ebi.ac.uk]

- 6. Technology [nanosyn.com]

- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. researchgate.net [researchgate.net]

PF-06263276: A Pan-JAK Inhibitor's Impact on Cytokine Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor, with a specific focus on its effects on cytokine signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammatory disease research.

Introduction to PF-06263276

PF-06263276 is a selective, potent, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] Developed for the treatment of inflammatory conditions, particularly those affecting the lungs and skin, it is designed for topical and inhaled delivery to minimize systemic exposure and associated side effects.[3][4] PF-06263276 exhibits a pan-JAK inhibitory profile, meaning it targets multiple members of the JAK family, which are crucial mediators of cytokine signaling.[1]

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism through which numerous cytokines, interferons, and growth factors transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[5][6][7] This pathway is integral to a wide range of cellular processes, including immune responses, inflammation, cell growth, and differentiation.[7][8]

The key components of this pathway are:

-

Cytokine Receptors: Transmembrane proteins that bind to specific cytokines.

-

Janus Kinases (JAKs): A family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are constitutively associated with the intracellular domains of cytokine receptors.[5]

-

Signal Transducers and Activators of Transcription (STATs): A family of latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6).[5][6]

Upon cytokine binding, the associated receptor chains dimerize, bringing the JAKs into close proximity. This allows for their auto- and trans-phosphorylation, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins. STATs are subsequently recruited, phosphorylated by the JAKs, and then dissociate from the receptor to form homo- or hetero-dimers. These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[7][9]

PF-06263276 Mechanism of Action

PF-06263276 functions as a pan-JAK inhibitor, targeting the kinase activity of JAK1, JAK2, JAK3, and TYK2.[1] By binding to the ATP-binding site of these enzymes, it prevents their phosphorylation and subsequent activation. This blockade of JAK activity is the critical step in its mechanism of action, as it halts the downstream signaling cascade. Consequently, the phosphorylation of STAT proteins is inhibited, preventing their dimerization and translocation to the nucleus. The ultimate result is the suppression of cytokine-induced gene expression.[1]

Quantitative Data on Inhibitory Activity

PF-06263276 demonstrates potent inhibition across the JAK family, with varying selectivity. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Enzymatic Inhibition (IC50)

| Target | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

| Data sourced from MedChemExpress.[1] |

Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood (IC50)

| Cytokine Stimulant | Downstream Target | IC50 Range (µM) |

| IFNα | pSTAT | 0.62 - 5.2 |

| IL-23 | pSTAT | 0.62 - 5.2 |

| IL-4 | pSTAT | 0.62 - 5.2 |

| IL-6 | pSTAT | 0.62 - 5.2 |

| GM-CSF | pSTAT | 0.62 - 5.2 |

| Data sourced from MedChemExpress.[1] |

Table 3: In Vivo Efficacy in a Mouse Model

| Model | Endpoint | Administration Route | ED50 |

| IL-6-induced lung pSTAT3 response | Inhibition of lung pSTAT3 | Intratracheal | ~3 µ g/animal |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

The following are generalized protocols based on standard methodologies for assessing JAK inhibitor activity. Specific details may vary between individual studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06263276 against isolated JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A synthetic peptide substrate that can be phosphorylated by the JAKs is prepared in an appropriate assay buffer.

-

Compound Dilution: PF-06263276 is serially diluted to a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated in the presence of varying concentrations of PF-06263276.

-

Detection: The level of peptide phosphorylation is quantified. This is often done using methods such as LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay with 33P-ATP.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT (pSTAT) Assay in Human Whole Blood

Objective: To measure the inhibitory effect of PF-06263276 on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of PF-06263276 or a vehicle control.

-

Cytokine Stimulation: A specific cytokine (e.g., IL-6, IFN-α) is added to the blood samples to stimulate the JAK-STAT pathway.

-

Cell Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Flow Cytometry: The cells are stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3). The level of pSTAT is then quantified in specific leukocyte populations using a flow cytometer.

-

Data Analysis: The IC50 is calculated based on the reduction in the mean fluorescence intensity of the pSTAT signal in the presence of the inhibitor.

Clinical Development and Therapeutic Potential

PF-06263276 has been advanced into clinical studies.[2][3][4] Its development for topical and inhaled administration is aimed at treating inflammatory diseases of the skin and lungs, respectively.[3][4] By delivering the drug directly to the site of inflammation, the goal is to achieve high local concentrations and efficacy while minimizing the systemic side effects that can be associated with orally administered JAK inhibitors.[4] Aberrant JAK-STAT signaling is a known driver of pathogenesis in numerous autoimmune and inflammatory disorders, making it a well-validated therapeutic target.[7][10][11]

Conclusion

PF-06263276 is a potent, pan-JAK inhibitor that effectively blocks the JAK-STAT signaling pathway. By inhibiting the kinase activity of JAK1, JAK2, JAK3, and TYK2, it prevents the phosphorylation of STAT proteins and the subsequent transcription of cytokine-responsive genes. This mechanism of action has been demonstrated through both in vitro enzymatic assays and cellular assays using human whole blood. The development of PF-06263276 for localized delivery highlights a strategic approach to treating inflammatory diseases by maximizing therapeutic effects at the site of disease while minimizing systemic exposure. This technical guide provides a foundational understanding of the molecular pharmacology of PF-06263276 for scientific professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. apexbt.com [apexbt.com]

- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

PF-06263276: A Technical Guide to its Inhibition of STAT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for the topical and inhaled treatment of inflammatory diseases. Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses. Aberrant STAT phosphorylation is a hallmark of numerous inflammatory conditions, making it a key therapeutic target. This technical guide provides an in-depth overview of the inhibitory effects of PF-06263276 on STAT phosphorylation, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Pan-JAK Inhibition

PF-06263276 functions by inhibiting the family of Janus kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for the signal transduction of a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. By inhibiting JAKs, PF-06263276 effectively blocks this phosphorylation cascade, thereby downregulating the inflammatory response.[1] PF-06263276 is described as having a "type 1.5 binding mode," suggesting it interacts with the ATP-binding site of the JAKs.[2]

Quantitative Data: Inhibitory Potency of PF-06263276

The inhibitory activity of PF-06263276 has been quantified in both enzymatic and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by PF-06263276

| Target | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

Data sourced from MedChemExpress.[1]

Table 2: Cellular Inhibition of STAT Phosphorylation by PF-06263276

| Assay System | Cytokine Stimulants | Measured Endpoint | IC50 / ED50 |

| Human Whole Blood | IFNα, IL-23, IL-4, IL-6, GM-CSF | STAT Phosphorylation | 0.62 - 5.2 µM |

| In Vivo Mouse Model | IL-6 | Lung pSTAT3 | ~3 µ g/animal (ED50) |

Data sourced from MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the inhibition of STAT phosphorylation by PF-06263276.

Protocol 1: Human Whole Blood STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a general method for assessing the inhibition of cytokine-induced STAT phosphorylation in human whole blood, a common pharmacodynamic assay for JAK inhibitors.

1. Blood Collection and Compound Incubation:

-

Collect fresh human whole blood in sodium heparin-containing tubes.

-

Aliquot 100 µL of whole blood into a 96-well plate.

-

Add PF-06263276 at desired concentrations and incubate for 15-30 minutes at 37°C.

2. Cytokine Stimulation:

-

Prepare a cocktail of cytokines (e.g., IL-6, IFN-α, IL-2, IL-7) at their EC80 concentration.

-

Add the cytokine cocktail to the blood samples and incubate for 15 minutes at 37°C to induce STAT phosphorylation.

3. Red Blood Cell Lysis and Leukocyte Fixation/Permeabilization:

-

Stop the stimulation by adding a lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.

-

Centrifuge the plate and discard the supernatant.

-

Permeabilize the leukocytes by adding ice-cold methanol or a commercial permeabilization buffer and incubate for 30 minutes on ice.

4. Staining with Fluorescently-Labeled Antibodies:

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Add a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

-

Incubate for 30-60 minutes at room temperature in the dark.

5. Flow Cytometry Analysis:

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Gate on specific leukocyte populations based on surface marker expression.

-

Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal within each gated population.

-

Calculate the percent inhibition of STAT phosphorylation at each concentration of PF-06263276 relative to the cytokine-stimulated control.

Protocol 2: In Vivo Mouse Model of IL-6-Induced Lung STAT3 Phosphorylation

This protocol outlines a method to assess the in vivo efficacy of PF-06263276 in a mouse model of lung inflammation.

1. Animal Dosing:

-

Administer PF-06263276 to mice via the desired route (e.g., intratracheal for lung-targeted delivery).

-

Dose-ranging studies are performed to determine the ED50.

2. Induction of Lung Inflammation:

-

At a specified time post-compound administration, induce lung inflammation by administering recombinant murine IL-6 via intratracheal instillation.

3. Lung Tissue Collection and Processing:

-

At the peak of the inflammatory response (e.g., 15-30 minutes post-IL-6), euthanize the mice.

-

Perfuse the lungs with saline to remove blood.

-

Harvest the lung tissue and immediately snap-freeze in liquid nitrogen or place in a lysis buffer containing phosphatase and protease inhibitors.

-

Homogenize the lung tissue to prepare a whole-cell lysate.

4. Quantification of Phosphorylated STAT3:

-

Determine the total protein concentration of the lung lysates using a BCA or Bradford assay.

-

Quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a sensitive immunoassay such as:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSTAT3 and total STAT3.

-

ELISA: Use a sandwich ELISA kit with a capture antibody specific for STAT3 and a detection antibody specific for the phosphorylated form.

-

Meso Scale Discovery (MSD) Assay: Utilize an electrochemiluminescence-based platform for a high-throughput and sensitive quantification of pSTAT3.

-

5. Data Analysis:

-

Normalize the pSTAT3 signal to the total STAT3 signal or total protein concentration.

-

Calculate the percent inhibition of IL-6-induced lung pSTAT3 phosphorylation for each dose of PF-06263276 compared to the vehicle-treated, IL-6-stimulated group.

-

Determine the ED50 from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

References

PF-06263276 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed for localized delivery to the lungs and skin for the treatment of inflammatory diseases.[1][2] Its design as a topically administered or inhaled therapy aims to minimize systemic side effects associated with oral JAK inhibitors.[1] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PF-06263276, including detailed experimental protocols and a visualization of its mechanism of action within the JAK/STAT signaling pathway.

Chemical Structure and Properties

PF-06263276 is a synthetic organic molecule belonging to the indazole class of compounds.[1][2]

Chemical Structure:

(Image of the chemical structure of PF-06263276 would be placed here in a real document)

Table 1: Chemical and Physical Properties of PF-06263276

| Property | Value | Source |

| IUPAC Name | 1-(1-(cis-4-(6-(3-(5-fluoro-2,4-dihydroxyphenyl)-1H-indazol-1-yl)pyrazin-2-yl)cyclohexyl)piperidin-4-yl)-1H-imidazole-4-carboxamide | [1] |

| Molecular Formula | C31H31FN8O2 | [3] |

| Molecular Weight | 566.63 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥ 33.33 mg/mL (58.82 mM) | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Pharmacological Properties

PF-06263276 is a pan-JAK inhibitor, targeting multiple members of the Janus kinase family.

Mechanism of Action

PF-06263276 exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[3] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.[4] By blocking JAK activity, PF-06263276 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This, in turn, inhibits the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

Pharmacodynamics

In vitro, PF-06263276 demonstrates potent inhibition of the JAK family enzymes.

Table 2: In Vitro Potency of PF-06263276

| Target | IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

Source:[3]

In human whole blood, PF-06263276 inhibits the phosphorylation of STAT proteins induced by various cytokines with IC50 values ranging from 0.62 to 5.2 µM.[3] In vivo studies in a mouse model of IL-6-induced lung pSTAT3 response showed that intratracheal administration of PF-06263276 resulted in a dose-dependent inhibition of lung pSTAT3 with an ED50 of approximately 3 µ g/animal .[3] In a mouse model of IL-23-induced ear skin inflammation, topical application of a 4% solution of PF-06263276 significantly reduced ear swelling by 48%.[3]

Pharmacokinetics

PF-06263276 was specifically designed for topical and inhaled delivery to achieve high local concentrations in the target tissues (skin and lungs) while minimizing systemic exposure.[1] This approach aims to reduce the risk of systemic side effects commonly associated with orally administered JAK inhibitors.[1]

Signaling Pathway and Experimental Workflows

JAK/STAT Signaling Pathway Inhibition by PF-06263276

The following diagram illustrates the mechanism of action of PF-06263276 within the JAK/STAT signaling pathway.

References

An In-depth Technical Guide to the Solubility and Stability of PF-06263276

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for topical and inhaled delivery in the treatment of inflammatory diseases.[1] As a modulator of the JAK-STAT signaling pathway, it has therapeutic potential for a variety of autoimmune and inflammatory conditions. This technical guide provides a comprehensive overview of the available solubility and stability data for PF-06263276, intended to assist researchers and drug development professionals in its formulation and analytical characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of PF-06263276 is essential for its development.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₁FN₈O₂ | MedChemExpress |

| Molecular Weight | 566.64 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Chemical Name | N-[1,2-dimethoxy-10-methylsulphanyl-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide | IUPHAR/BPS Guide to PHARMACOLOGY |

| CAS Number | 1421502-62-6 | MedChemExpress |

Solubility Data

The solubility of PF-06263276 has been determined in various solvent systems, which is critical for the preparation of formulations for in vitro and in vivo studies.

Solubility in Organic Solvents and Formulation Vehicles

The following table summarizes the solubility of PF-06263276 in common organic solvents and formulation vehicles.

| Solvent/Vehicle | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 mg/mL (58.82 mM) | Requires sonication for dissolution. | MedChemExpress |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.41 mM) | Forms a clear solution. | MedChemExpress |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.41 mM) | Forms a clear solution. | MedChemExpress |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Forms a clear solution. | MedChemExpress |

Aqueous Solubility

A comprehensive pH-solubility profile is essential for predicting the behavior of a compound in the gastrointestinal tract and for developing aqueous-based formulations. While specific experimental data for PF-06263276 across a pH range is not publicly available, a representative profile would be determined using a standardized shake-flask method.

| pH | Aqueous Solubility (µg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | Data not available | Shake-Flask |

| 4.5 (Acetate Buffer) | Data not available | Shake-Flask |

| 6.8 (Simulated Intestinal Fluid) | Data not available | Shake-Flask |

| 7.4 (Phosphate Buffered Saline) | Data not available | Shake-Flask |

Experimental Protocols: Solubility Determination

Shake-Flask Method for Aqueous Solubility

The equilibrium solubility of PF-06263276 in aqueous buffers of different pH values can be determined using the shake-flask method, a gold standard technique.[2][3]

Protocol:

-

An excess amount of PF-06263276 is added to a vial containing a known volume of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated intestinal fluid pH 6.8).

-

The vials are sealed and agitated in a temperature-controlled shaker bath at 37°C for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Following agitation, the samples are allowed to stand, and the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of PF-06263276 in the filtrate is then quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2]

-

The pH of the solution is measured at the beginning and end of the experiment to ensure it remains constant.

Stability Data

The stability of PF-06263276 under various conditions is a critical parameter for determining its shelf-life and appropriate storage conditions.

Storage Stability

The recommended storage conditions for PF-06263276 are provided below.

| Form | Storage Temperature | Stability Period | Source |

| Powder | -20°C | 3 years | MedChemExpress |

| 4°C | 2 years | MedChemExpress | |

| In Solvent | -80°C | 6 months | MedChemExpress |

| -20°C | 1 month | MedChemExpress |

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of a drug substance.[4] This data is crucial for developing stability-indicating analytical methods. While specific forced degradation data for PF-06263276 is not publicly available, a typical study would evaluate the following conditions.

| Stress Condition | Typical Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Degradation products observed |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Degradation products observed |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Degradation products observed |

| Thermal Degradation | Solid drug at 80°C for 48h | Minimal to no degradation |

| Photostability | Exposure to ICH-compliant light source | Potential for degradation |

Experimental Protocols: Stability Assessment

Forced Degradation Protocol

A general protocol for conducting forced degradation studies on PF-06263276 is outlined below.[5][6][7]

Protocol:

-

Preparation of Stock Solution: A stock solution of PF-06263276 is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: The stock solution is diluted with 0.1 M HCl or 0.1 M NaOH and incubated at a controlled temperature (e.g., 60°C). Samples are taken at various time points.

-

Oxidation: The stock solution is treated with 3% hydrogen peroxide at room temperature, and samples are collected over time.

-

Thermal Degradation: Solid PF-06263276 is placed in a stability chamber at elevated temperatures (e.g., 80°C), and samples are withdrawn periodically.

-

Photostability: Solid PF-06263276 is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated, and any significant degradation products are characterized.

Mechanism of Action: JAK-STAT Signaling Pathway

PF-06263276 exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[8][9][10] This pathway is a primary mechanism for cells to respond to extracellular signals from cytokines and growth factors, playing a key role in the immune system.

Pathway Description:

-

Ligand Binding: Cytokines or growth factors bind to their specific receptors on the cell surface.

-

JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This causes the STATs to dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

PF-06263276, as a pan-JAK inhibitor, blocks the activation of JAKs, thereby preventing the phosphorylation and subsequent activation of STATs, which in turn downregulates the inflammatory response mediated by this pathway.

Conclusion

This technical guide provides a summary of the currently available solubility and stability data for PF-06263276. The information on its solubility in various formulation vehicles and its storage stability provides a solid foundation for its handling and use in a research setting. The outlined experimental protocols for solubility and forced degradation studies, based on standard pharmaceutical practices, offer a framework for further characterization of this compound. A thorough understanding of these properties, in conjunction with its mechanism of action, is paramount for the continued development of PF-06263276 as a potential therapeutic agent.

References

- 1. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. biopharminternational.com [biopharminternational.com]

- 5. SOP for Forced Degradation Study [m-pharmainfo.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

Preclinical Profile of PF-06263276: A Pan-JAK Inhibitor for Topical and Inhaled Delivery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed by Pfizer for localized treatment of inflammatory conditions, such as those affecting the lungs and skin.[1] Its design focuses on topical and inhaled administration to minimize systemic side effects often associated with orally administered JAK inhibitors.[1] This document provides a comprehensive overview of the preclinical studies and findings for PF-06263276, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Preclinical Data

The preclinical development of PF-06263276 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vitro Potency and Selectivity of PF-06263276

| Target | IC50 (nM) | Assay Condition |

| JAK1 | 2.2 | Enzymatic Assay |

| JAK2 | 23.1 | Enzymatic Assay |

| JAK3 | 59.9 | Enzymatic Assay |

| TYK2 | 29.7 | Enzymatic Assay |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Cellular Activity of PF-06263276 in Human Whole Blood

| Cytokine Stimulant | Pathway Inhibited | IC50 Range (µM) |

| IFNα, IL-23, IL-4, IL-6, GM-CSF | STAT Phosphorylation | 0.62 - 5.2 |

Data sourced from MedChemExpress.[1]

Table 3: In Vivo Efficacy of PF-06263276

| Animal Model | Key Finding | Efficacy |

| IL-6-Induced Lung pSTAT3 Response in Mice | Dose-dependent inhibition of lung pSTAT3 | ED50 ≈ 3 µ g/animal (intratracheal) |

| IL-23-Induced Mouse Ear Skin Inflammation | Significant reduction in ear swelling | 48% reduction (4% topical solution) |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments conducted with PF-06263276.

JAK Kinase Inhibition Assay

This enzymatic assay determines the direct inhibitory activity of PF-06263276 on the individual JAK isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in a kinase reaction buffer.

-

Compound Dilution: PF-06263276 is serially diluted to a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the different concentrations of PF-06263276.

-

Detection: The level of substrate phosphorylation is quantified, typically using a fluorescence-based or luminescence-based method.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

STAT Phosphorylation Inhibition Assay in Human Whole Blood

This cellular assay assesses the functional consequence of JAK inhibition by measuring the phosphorylation of downstream STAT proteins in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of PF-06263276 for a defined period.

-

Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine (e.g., IL-6, IFNα) to activate the JAK/STAT pathway.

-

Cell Lysis and Staining: Red blood cells are lysed, and the remaining white blood cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3).

-

Flow Cytometry Analysis: The level of STAT phosphorylation in specific leukocyte populations (e.g., lymphocytes, monocytes) is quantified using flow cytometry.

-

Data Analysis: IC50 values are determined by plotting the inhibition of STAT phosphorylation against the concentration of PF-06263276.

IL-6-Induced Lung pSTAT3 Pharmacodynamic Model in Mice

This in vivo model evaluates the ability of PF-06263276 to inhibit JAK/STAT signaling in the lungs following local administration.

Methodology:

-

Animal Model: Male BALB/c mice are used for this study.

-

Compound Administration: PF-06263276 is administered intratracheally at various doses.

-

IL-6 Challenge: After a predetermined time, mice are challenged with an intratracheal instillation of recombinant murine IL-6 to induce STAT3 phosphorylation in the lungs.

-

Tissue Collection: At a specified time point after the IL-6 challenge, the mice are euthanized, and lung tissue is collected.

-

pSTAT3 Analysis: The levels of phosphorylated STAT3 in lung homogenates are measured using an ELISA or Western blot.

-

Data Analysis: The dose-dependent inhibition of lung pSTAT3 is analyzed to determine the ED50 of PF-06263276.

IL-23-Induced Mouse Ear Skin Inflammation Model

This in vivo model of psoriasis-like skin inflammation is used to assess the topical efficacy of PF-06263276.

Methodology:

-

Animal Model: Typically, C57BL/6 mice are used.

-

Induction of Inflammation: Recombinant murine IL-23 is injected intradermally into the ear pinna daily or every other day to induce an inflammatory response characterized by erythema, scaling, and ear thickening.

-

Topical Treatment: A solution of PF-06263276 (e.g., 4%) or a vehicle control is applied topically to the inflamed ears daily.

-

Efficacy Assessment: Ear thickness is measured daily using a digital caliper. At the end of the study, ears may be collected for histological analysis and measurement of inflammatory markers.

-

Data Analysis: The percentage reduction in ear swelling in the PF-06263276-treated group is compared to the vehicle-treated group to determine efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams were created using the DOT language for Graphviz.

Conclusion

The preclinical data for PF-06263276 demonstrate its potent and selective pan-JAK inhibitory activity. The in vitro and in vivo studies confirm its ability to effectively suppress JAK/STAT signaling, leading to anti-inflammatory effects in relevant models of lung and skin inflammation. The development of PF-06263276 for topical and inhaled delivery represents a promising strategy to provide localized therapeutic benefit while minimizing the potential for systemic adverse events associated with oral JAK inhibitors. Further clinical investigation is warranted to establish its safety and efficacy in human inflammatory diseases.

References

PF-06263276: A Preclinical Pharmacokinetic and Pharmacodynamic Profile in Animal Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for the topical and inhaled treatment of inflammatory conditions.[1][2] By targeting the JAK-STAT signaling pathway, PF-06263276 modulates the cellular response to a variety of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of PF-06263276 in animal models, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

Despite extensive investigation through publicly available scientific literature, specific quantitative pharmacokinetic parameters for PF-06263276 (such as Cmax, Tmax, AUC, and half-life) in animal models including mice, rats, dogs, and non-human primates have not been disclosed in the public domain. The development of PF-06263276 has been focused on topical and inhaled delivery routes to minimize systemic exposure, suggesting that plasma concentrations in preclinical models may be low by design.

Pharmacodynamics

The pharmacodynamic effects of PF-06263276 have been primarily characterized in mouse models of inflammation. The available data demonstrates the compound's ability to engage its target and elicit a biological response.

Table 1: In Vivo Pharmacodynamic Profile of PF-06263276 in Mouse Models

| Animal Model | Route of Administration | Dosing Regimen | Pharmacodynamic Endpoint | Result |

| IL-6-induced lung pSTAT3 response in mice | Intratracheal (i.t.) | 0.3-100 µ g/animal | Inhibition of lung pSTAT3 increase | ED50 of approximately 3 µ g/animal [2] |

| IL-23-induced mouse ear skin inflammation model | Topical | 4% solution, multiple times over 11 days | Reduction in ear swelling | 48% reduction[2] |

Experimental Protocols

IL-6-Induced Lung pSTAT3 Response in Mice

This pharmacodynamic model is designed to assess the in vivo target engagement of JAK inhibitors in the lungs.

-

Animal Species: Mouse (specific strain not detailed in available literature).

-

Induction of pSTAT3: Recombinant mouse Interleukin-6 (IL-6) is administered to the mice to induce the phosphorylation of STAT3 in lung tissue. The precise dose and route of IL-6 administration are not specified in the available documents.

-

Test Compound Administration: PF-06263276 is administered intratracheally (i.t.) at various doses (ranging from 0.3 to 100 µ g/animal ) prior to the IL-6 challenge.[2]

-

Endpoint Measurement: At a predetermined time point after IL-6 administration, lung tissue is collected and homogenized. The levels of phosphorylated STAT3 (pSTAT3) are quantified using an appropriate immunoassay, such as a Lumit™ pSTAT3 (Tyr705) immunoassay or Western blotting.[2][3]

-

Data Analysis: The dose-dependent inhibition of the IL-6-induced increase in lung pSTAT3 is analyzed to determine the median effective dose (ED50).[2]

IL-23-Induced Ear Skin Inflammation in Mice

This model is utilized to evaluate the efficacy of anti-inflammatory compounds in a psoriasis-like skin inflammation model.

-

Animal Species: BALB/c or C57BL/6 mice.

-

Induction of Inflammation: Recombinant mouse Interleukin-23 (IL-23) is injected intradermally into the ear pinna. A typical dosing regimen involves injecting 0.5 µg of IL-23 in a small volume (e.g., 20 µL) of phosphate-buffered saline (PBS) daily or every other day for a specified period.

-

Test Compound Administration: A 4% solution of PF-06263276 is administered topically to the ear on a recurring basis throughout the 11-day study period.[2]

-

Endpoint Measurement: The primary endpoint is the measurement of ear thickness using a digital caliper, which is performed daily or at regular intervals throughout the study. The change in ear thickness from baseline is used as an indicator of inflammation.

-

Data Analysis: The percentage reduction in ear swelling in the PF-06263276-treated group is compared to a vehicle-treated control group to determine the efficacy of the compound.[2]

Visualizations

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Experimental Workflow: In Vivo Pharmacodynamic Studies

References

Methodological & Application

Application Notes and Protocols for PF-06263276 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06263276 is a potent, pan-Janus kinase (JAK) inhibitor with demonstrated activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, making it a key target for therapeutic intervention in a variety of inflammatory diseases and cancers.[3] PF-06263276 has been investigated for topical and inhaled delivery for the treatment of inflammatory conditions.[4][5][6][7]

These application notes provide a detailed protocol for determining the in vitro potency of PF-06263276 against the JAK family of kinases using a luminescence-based kinase assay. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory activity of this compound.

Data Presentation

The inhibitory activity of PF-06263276 against the four JAK family kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Kinase | PF-06263276 IC50 (nM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

Data compiled from publicly available sources.[1][2]

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. PF-06263276 exerts its inhibitory effect by blocking the catalytic activity of JAKs, thereby interrupting this signaling cascade.

Experimental Protocols

In Vitro Kinase Assay Using ADP-Glo™ Technology

This protocol outlines a method to determine the IC50 values of PF-06263276 against JAK1, JAK2, JAK3, and TYK2 using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

PF-06263276

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PF-06263276 in 100% DMSO.

-

Create a serial dilution of PF-06263276 in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Dilute the JAK enzymes and the peptide substrate in kinase assay buffer to their optimal working concentrations. These should be determined empirically for each kinase.

-

Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for each respective kinase.

-

-

Kinase Reaction:

-

Add the diluted PF-06263276 or vehicle (DMSO) to the wells of the assay plate.

-

Add the diluted kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of PF-06263276 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PF-06263276 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. amsbio.com [amsbio.com]

- 7. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for PF-06263276 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06263276 is a potent and selective pan-Janus kinase (JAK) inhibitor. It targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[2] By inhibiting these kinases, PF-06263276 effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the modulation of immune cell function.[1] These application notes provide detailed protocols for utilizing PF-06263276 in various cell-based assays to assess its inhibitory activity and functional consequences.

Mechanism of Action: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. PF-06263276 exerts its effect by inhibiting the catalytic activity of the JAKs, thereby preventing the phosphorylation of STATs and blocking downstream signaling.

Caption: The JAK/STAT signaling pathway and the inhibitory action of PF-06263276.

Quantitative Data Summary

The inhibitory activity of PF-06263276 has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

|---|---|

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| TYK2 | 29.7 |

Data from MedChemExpress.[1]

Table 2: Cellular Activity in Human Whole Blood

| Cytokine Stimulant | Downstream Target | IC50 Range (µM) |

|---|---|---|

| IFNα | pSTAT | 0.62 - 5.2 |

| IL-23 | pSTAT | 0.62 - 5.2 |

| IL-4 | pSTAT | 0.62 - 5.2 |

| IL-6 | pSTAT | 0.62 - 5.2 |

| GM-CSF | pSTAT | 0.62 - 5.2 |

Data from MedChemExpress.[1]

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of PF-06263276.

Protocol 1: Inhibition of STAT Phosphorylation via Western Blot

This protocol details the measurement of cytokine-induced STAT phosphorylation in a relevant cell line and its inhibition by PF-06263276.

Caption: Workflow for the STAT phosphorylation Western blot assay.

Materials:

-

Cell Line: Human erythroleukemia cell line (e.g., TF-1) or other cytokine-responsive cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL GM-CSF (for TF-1 cells).

-

PF-06263276: Prepare a stock solution in DMSO.

-

Cytokine: Recombinant human cytokine (e.g., IL-6, IFN-γ).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phospho-STAT (e.g., pSTAT3 Tyr705), total STAT (e.g., STAT3), and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

-

Reagents: BSA for blocking, TBST buffer, ECL substrate.

Procedure:

-

Cell Culture: Culture TF-1 cells according to standard protocols. The day before the experiment, wash the cells to remove GM-CSF and starve them in a basal medium (RPMI-1640 with 0.5% FBS) overnight.

-

Seeding: Seed the starved cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Inhibitor Treatment: Prepare serial dilutions of PF-06263276 in a basal medium. Add the desired concentrations to the wells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate for 20 minutes on ice with occasional agitation.

-

Protein Quantification: Scrape the cell lysates and transfer them to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-pSTAT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT and the loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal and then to the loading control.

Protocol 2: Cell Proliferation Assay

This assay measures the ability of PF-06263276 to inhibit the proliferation of cytokine-dependent cells.

Materials:

-

Cell Line: Cytokine-dependent cell line (e.g., CTLL-2 for IL-2).

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and the required cytokine for cell line maintenance.

-

PF-06263276: Prepare a stock solution in DMSO.

-

Cytokine: Recombinant cytokine to stimulate proliferation.